![molecular formula C10H9N3 B1270683 [2,2'-Bipyridin]-4-amine CAS No. 14151-21-4](/img/structure/B1270683.png)

[2,2'-Bipyridin]-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of [2,2'-Bipyridin]-4-amine derivatives involves multiple steps, starting from halopyridines and utilizing cross-coupling reactions. For instance, an efficient synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been described, providing a versatile precursor for further functionalization into 4-functionalized 2,2'-bipyridines bearing various groups suitable for conjugation to biological materials (Havas et al., 2009).

Molecular Structure Analysis

The molecular structure of [2,2'-Bipyridin]-4-amine and its derivatives has been extensively studied. For example, the crystal structure of certain complexes reveals details about the coordination behavior and structural preferences of bipyridine ligands. Investigations into gallophosphates synthesized in the presence of 4-aminopyridine as the structure-directing agent have elucidated discrete double-four-ring (D4R) units within the structure, highlighting the versatility and complex-binding capabilities of aminopyridines (Hsien et al., 2001).

Chemical Reactions and Properties

[2,2'-Bipyridin]-4-amine participates in various chemical reactions, forming complexes with metals that are useful in numerous applications. For instance, ruthenium bipyridyl complexes have been synthesized, where [2,2'-Bipyridin]-4-amine acts as a ligand. These complexes are stable in water and can release coordinated ligands upon irradiation with visible light, making them suitable for use as caged compounds in biological studies (Zayat et al., 2006).

Physical Properties Analysis

The physical properties of [2,2'-Bipyridin]-4-amine derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents on the bipyridine core. Research has shown that different polymorphs of N-phenylpyridin-4-amine exhibit varying degrees of stability and conjugation effects, affecting their physical properties and applications (Okuno & Umezono, 2014).

Chemical Properties Analysis

The chemical properties of [2,2'-Bipyridin]-4-amine, including its reactivity, coordination chemistry, and redox behavior, are key to its use in complex formation and catalysis. The ligand's ability to coordinate with metals has been exploited in synthesizing various metal complexes with unique properties. For example, the synthesis and characterization of Pt(II) complexes with 6-phenyl-2,2'-bipyridine ligands have provided insights into intramolecular N...Pt interactions, showcasing the versatility of bipyridine derivatives in forming complexes with interesting electronic properties (Yip et al., 2000).

Wissenschaftliche Forschungsanwendungen

-

Coordination Chemistry

- 2,2’-Bipyridine is one of the most commonly used and easily identified ligands in coordination chemistry .

- Coordination compounds incorporating 2,2’-bipyridine have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .

- As a bidentate metal-binding domain, 2,2’-bipyridine has also found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry .

-

Organic Chemistry

- Viologens are salts of 4,4’-bipyridine and are used in various fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry .

- The book “The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4’-Bipyridine” provides a comprehensive overview of the nature and physicochemical properties of the viologens .

-

Supramolecular and Metallosupramolecular Chemistry

- As a bidentate metal-binding domain, 2,2’-bipyridine has found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry .

- At the turn of the millennium, 2,2’-bipyridine was described as “the most widely used ligand” , a status that has changed little in the intervening two decades .

-

Crystal Engineering

- 2,2’-Bipyridine and its isomers are used as coformers for cocrystallization .

- The amino groups make them capable of forming strong H-bonding interactions with comolecules exhibiting H-bonding donor groups .

- Several new solid-state forms were discovered for 2,2’-bipyridine and its isomers, including anhydrates, hydrates, and solvates with carboxylic acids .

Safety And Hazards

The safety and hazards associated with “[2,2’-Bipyridin]-4-amine” would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical substances8.

Zukünftige Richtungen

The future directions for research on “[2,2’-Bipyridin]-4-amine” could involve exploring its potential applications in areas such as coordination chemistry, catalysis, and material science9.

Please note that this analysis is based on the information available and may not cover all aspects of “[2,2’-Bipyridin]-4-amine”. For a more detailed analysis, specific experimental data and studies would be needed.

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGQQMUSFJRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361249 | |

| Record name | [2,2'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridin]-4-amine | |

CAS RN |

14151-21-4 | |

| Record name | [2,2'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

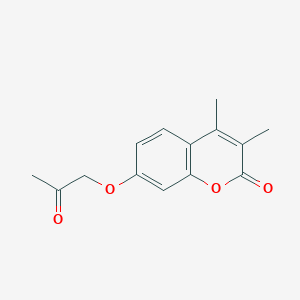

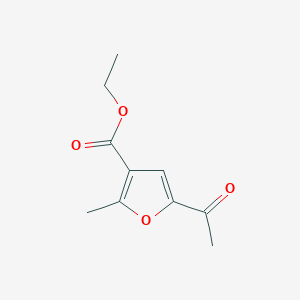

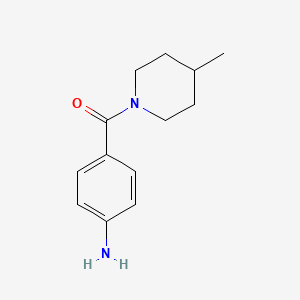

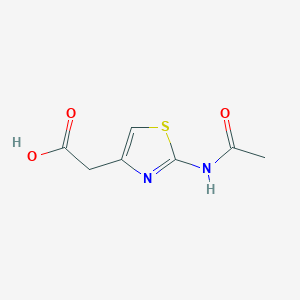

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

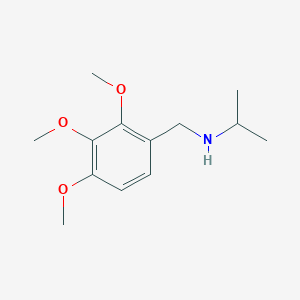

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

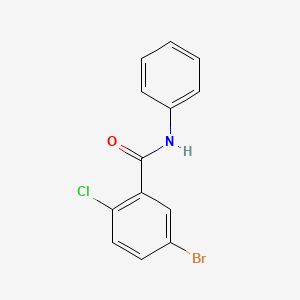

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)

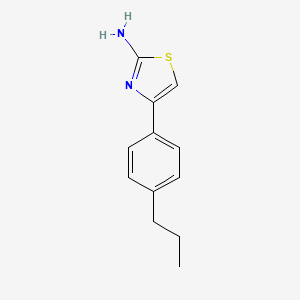

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)

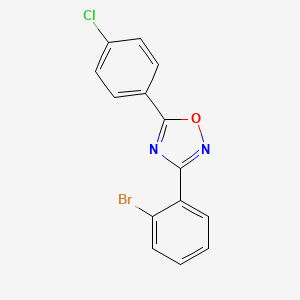

![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)